6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran
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Description
6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 . The compound is pale-yellow to yellow-brown in color .
Synthesis Analysis
The synthesis of 2,2-dialkyl-2,3-dihydrobenzofurans, including this compound, has been reported in scientific literature . The synthesis involves reactions of 2,2-dialkylaldehydes with electron-rich phenols . The yield of the 2,2-dialkyl-2,3-dihydrobenzofurans products varies depending on the starting phenols .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3 . The InChI key is LECGLGPPTAQILF-UHFFFAOYSA-N .Scientific Research Applications
Pharmacological Activity Studies
Studies have identified derivatives of 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran exhibiting significant pharmacological activities. For instance, Khelili et al. (2012) reported on compounds displaying strong myorelaxant activity on rat uterine smooth muscle, suggesting potential applications in uterine relaxation without marked effects on insulin secretion or vascular myogenic activity (Khelili et al., 2012).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of this compound derivatives have been a significant area of research. Asheri et al. (2016) conducted a study on the synthesis and kinetic analysis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a derivative, highlighting its importance in synthetic organic chemistry and potential applications in drug development and materials science (Asheri et al., 2016).
Bioactivity and Biological Applications
The bioactivity of derivatives of this compound has been explored for various biological applications. Shen et al. (2012) synthesized derivatives that exhibited insecticidal and fungicidal activities, suggesting potential use in agricultural pest control (Shen et al., 2012).
Inhibition Studies
Inhibition studies involving this compound derivatives have provided insights into their potential therapeutic applications. Lee (1977) discussed the inhibition of enzymic oxidation of indole-3-acetic acid by metabolites of the insecticide carbofuran, indicating the potential for plant growth regulation and understanding of plant hormone metabolism (Lee, 1977).
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-3H-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECGLGPPTAQILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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